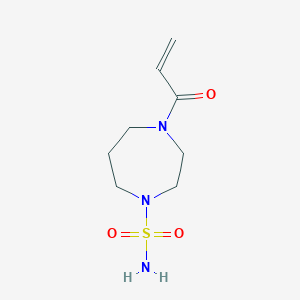![molecular formula C17H18N6O2 B2764450 8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione CAS No. 378207-40-0](/img/structure/B2764450.png)
8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione, commonly known as BZP, is a synthetic psychoactive substance that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant properties. However, recent scientific research has shown that BZP has potential therapeutic applications in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research on compounds structurally similar to 8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione highlights the versatility of these molecules in chemical synthesis. For instance, studies on 3-Dimethylamino-2,2-dimethyl-2H-azirine reactions with cyclic hydrazides show the formation of zwitterionic compounds through intricate mechanisms, indicating potential for novel synthetic pathways and the creation of unique molecular structures (Link et al., 1978). These pathways could be relevant for the synthesis and functionalization of related purine derivatives, suggesting a method for the exploration of new pharmaceuticals or materials.
Biological Activity and Drug Design
Compounds with frameworks similar to the target molecule have been studied for their biological activities and potential in drug design. For example, 8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones exhibit promising activity as multitarget drugs for neurodegenerative diseases, with potent dual-target-directed A1/A2A adenosine receptor antagonists identified (Brunschweiger et al., 2014). This underscores the potential of structurally related purine derivatives in addressing complex diseases through multitarget strategies.
Material Science and Chemosensors
Research into naphthalimide derivatives for fluoride ion detection suggests applications for related compounds in material science and as chemosensors. These derivatives exhibit reversible colorimetric and fluorescent responses to fluoride ions, indicating their utility in environmental monitoring and analytical chemistry (Zhang et al., 2020). Similar properties in 8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione could lead to its use in sensor technology or as a functional material for detecting specific ions or molecules.
Antimicrobial Applications
The synthesis and antimicrobial activity of novel derivatives containing sulfonamide moieties show significant potential against a range of bacteria and fungi (Ghorab et al., 2017). This indicates that purine derivatives, through appropriate functionalization, could serve as bases for developing new antimicrobial agents, potentially addressing the rising challenge of antibiotic resistance.
Propiedades
IUPAC Name |
8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-4-10-23-13-14(21(2)17(25)22(3)15(13)24)19-16(23)20-18-11-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3,(H,19,20)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYLCMIJDDKURN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5839661 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2764367.png)
![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid](/img/structure/B2764369.png)


![2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2764376.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2764377.png)
![methyl 3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}benzenecarboxylate](/img/structure/B2764378.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride](/img/structure/B2764379.png)

![2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2764382.png)
![1-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2764387.png)

![3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2764389.png)
